molecular formula C18H15N5OS2 B2771191 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 690270-01-0

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No. B2771191
CAS RN: 690270-01-0
M. Wt: 381.47
InChI Key: XCPHTMZOAWKKCL-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H15N5OS2 and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications

Antipyretic and Anti-Inflammatory Properties

The compound’s structure includes a pyrazolone motif, which historically has been associated with antipyretic and anti-inflammatory effects . Researchers have explored its potential as a modulator for correcting various pathological processes. Notably, the compound shows promise as a 5-lipoxygenase (5-LOX) inhibitor, which could make it valuable in managing inflammation.

Drug Design and Pharmacological Agents

Small pyrazolone-bearing molecules like this compound attract attention in drug design. Their pharmacological properties are widely explored, and this hybrid molecule combines a pyrazolone core with a thiadiazole moiety. Such hybrids often exhibit unique activities due to synergistic effects .

In Silico Evaluation

In silico molecular docking studies have been conducted to assess the anti-inflammatory potency of this compound. The results suggest that it could be further optimized for use as a 5-LOX inhibitor. This computational approach provides valuable insights into its potential therapeutic applications .

Structural Confirmation

The compound’s structure has been confirmed using techniques such as 1H and 13C nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC–MS). These analyses ensure the accurate identification of the compound .

Mechanism of Action

Target of Action

The primary target of this compound is 5-lipoxygenase (5-LOX) . 5-LOX is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions.

Mode of Action

The compound interacts with 5-LOX, potentially inhibiting its activity . By inhibiting 5-LOX, the compound can reduce the production of leukotrienes, thereby mitigating inflammatory and allergic responses.

Biochemical Pathways

The compound affects the leukotriene biosynthesis pathway. Leukotrienes are produced from arachidonic acid via the 5-LOX pathway. By inhibiting 5-LOX, the compound disrupts this pathway, reducing the production of leukotrienes .

Result of Action

By inhibiting 5-LOX and disrupting leukotriene biosynthesis, the compound can mitigate inflammatory and allergic responses. This could potentially lead to therapeutic effects in conditions characterized by excessive inflammation or allergic reactions .

properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c1-11-8-12(2)20-17(14(11)9-19)25-10-15(24)21-18-22-16(26-23-18)13-6-4-3-5-7-13/h3-8H,10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPHTMZOAWKKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NSC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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